1,4-Naphthoquinone
Overview
Description
1,4-Naphthoquinone is a compound that has been extensively studied due to its wide range of biological activities. It is a derivative of naphthalene and is known for its presence in several biologically active compounds, including vitamin K and ubiquinones. The compound has been found to possess antibacterial, antifungal, antiviral, and anticancer properties, making it a significant subject of research in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives has been achieved through various methods. Halogenated 1,4-naphthoquinones have been synthesized and screened for their biological activities . Novel 1,4-naphthoquinone N-aroylthiourea derivatives were synthesized from 2,3-diaminonaphthalene-1,4-dione and aroylisothiocyanates, yielding high-quality compounds . Additionally, cross-coupling reactions with 2-amino-/acetylamino-substituted 3-iodo-1,4-naphthoquinones have been used to create novel alkenyl- and alkynylnaphthoquinones . A one-pot synthesis method using o-iodoxybenzoic acid has also been reported for the generation of various 1,4-naphthoquinone derivatives .
Molecular Structure Analysis
The molecular structure of 1,4-naphthoquinone has been characterized using techniques such as single crystal X-ray diffraction, FT-IR, 1H/13C NMR, and HRMS . High-resolution microwave spectroscopy and quantum chemistry calculations have provided insights into the structural changes induced by the quinone moiety, revealing the electron-deficient nature of the quinone ring and the nucleophilic character of the benzene ring .
Chemical Reactions Analysis
1,4-Naphthoquinone derivatives have been utilized in various chemical reactions. They have been employed as synthons in organic synthesis and have been involved in cross-coupling reactions to afford novel derivatives . The reactivity of these compounds has been explored in the context of their biological activities, with certain structural modifications leading to enhanced antibacterial and antiviral effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-naphthoquinone derivatives have been studied, including their absorption spectra, electrostatic surface potential, and acid dissociation constants. The absorption spectra of these compounds in the visible region suggest potential applications in molecular imaging techniques . The electrostatic surface potential analysis has helped in understanding the interaction of 1,4-naphthoquinone with other molecules and in guiding modifications to tune its properties . The acid dissociation constants of the N-aroylthiourea derivatives were determined potentiometrically, providing valuable information for their application as chemosensors .
Scientific Research Applications
Biological Properties and Medical Applications : 1,4-Naphthoquinones have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and are useful in combating neurodegenerative diseases. They exhibit anti-inflammatory, antimicrobial, and antitumor activities, with potential as medicinal drugs and tools for molecular imaging in diseases like myocardial infarction and neurodegenerative diseases (Aminin & Polonik, 2020).
Horticultural Applications : In horticulture, 1,4-Naphthoquinones (1,4-NQs) are found in various plants and play roles in plant-plant interactions, plant-insect and plant-microbe interactions. They have been a source of traditional medicines and are seen as promising drug scaffolds (Widhalm & Rhodes, 2016).
Ecotoxicological Effects : The compound has been evaluated for its ecotoxicological effects on soil organisms, plants, and invertebrates. This research is crucial for developing environmentally-friendly nematicides (Chelinho et al., 2017).
Pharmacological Properties : 1,4-Naphthoquinones exhibit diverse pharmacological properties, including antibacterial, antiviral, antiprotozoal, anthelmintic, and antitumor activities. They have been studied for cytotoxicity, hemolytic activity, and in vivo acute toxicity (de Sena Pereira et al., 2016).
Corrosion Inhibition : The compound is effective as a corrosion inhibitor for aluminum in certain solutions, showcasing its potential in material science applications (Sherif & Park, 2006).
Antimicrobial Evaluation : 1,4-Naphthoquinone derivatives have been synthesized and tested for their antimicrobial activity, indicating their potential as antibacterial agents (Ravichandiran et al., 2019).
Genotoxic Potential : Studies on the genotoxic potential of 1,4-naphthoquinone have shown that it does not induce gene mutations in bacteria or mammalian cells in vitro, but exhibits a clastogenic response (Fowler et al., 2018).
Environmental Chemistry : 1,4-Naphthoquinones interact with biological systems in various ways, including as prooxidants and electrophiles. They have implications in inflammatory responses and cell damage, relevant in environmental health studies (Kumagai et al., 2012).
Antifungal and Antibacterial Activities : Numerous studies have focused on synthesizing 1,4-naphthoquinone derivatives to evaluate their antifungal and antibacterial activities, contributing significantly to medicinal chemistry (Sánchez-Calvo et al., 2016).
Safety And Hazards
Future Directions
Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
properties
IUPAC Name |
naphthalene-1,4-dione | |
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Source | PubChem | |
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InChI |
InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASJONUBLZVQX-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Record name | 1,4-NAPHTHOQUINONE | |
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Record name | 1,4-NAPHTHOQUINONE | |
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DSSTOX Substance ID |
DTXSID5040704 | |
Record name | 1,4-Naphthoquinone | |
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Molecular Weight |
158.15 g/mol | |
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Physical Description |
1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992), Dry Powder, Yellow solid with a pungent odor; [ICSC] "Begins to sublimes below 100 deg C." [Merck Index], YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |
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Record name | 1,4-Naphthalenedione | |
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Boiling Point |
Sublimes below 212 °F (NTP, 1992), Sublimes | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali hydroxide soln; sparingly sol in cold water; slightly sol in petroleum ether; freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform, Very soluble in alkali hydroxide solutions., Volatile with steam., In water, 0.35 g/100 ml at 25 °C, Solubility in water, g/100ml at 25 °C: 0.35 | |
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Density |
1.422 (NTP, 1992) - Denser than water; will sink, 1.422, 1.4 g/cm³ | |
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Vapor Density |
5.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |
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Vapor Pressure |
0.00018 [mmHg], 2.6 Pa at 50 °C (= 0.0195 mm Hg at 50 °C), Vapor pressure, Pa at 50 °C: 2.6 | |
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Mechanism of Action |
Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, & change in redox potential. /Quinones/, The mechanism of the toxicity of 1-naphthol in isolated rat hepatocyte was related to the formation of active oxygen species and the creation of an oxidative stress. Dicoumarol potentiated the cytotoxicity of 1-naphthoI by inhibiting DT-diaphorase and making more naphthoquinone metabolites available for redox cycling. /Naphthoquinone metabolites/, The possible mechanisms of naphthoquinone-induced toxicity to isolated hepatocytes were investigated by using three structurally-related naphthoquinones, 1,4-naphthoquinone (1,4-NQ), 2-methyl-1,4-naphthoquinone, and 2,3-dimethyl-1,4-naphthoquinone (2,3-diMe-1,4-NQ). 1,4-NQ was more toxic than 2-Me-1,4-NQ whereas 2,3-diMe-1,4-NQ did not cause cell death solubility-limited concentrations used. All three naphthoquinones extensively depleted intracellular GSH. However, the depletion of GSH induced by 1,4-NQ and 2-Me-1,4-NQ prior to cell death was more rapid and extensive than that induced by the non-toxic 2,3-diMe-1,4-NQ. Further studies demonstrated that 2,3-diMe-1,4-NQ was cytotoxic in the presence of dicoumarol, a cmpd which also potentiates the cytotoxicity of 1,4-NQ and 2-Me-1,4-NQ. To investigate the differential cytotoxicity of these three naphthoquinones, their relative capacities to redox cycle and to bind covalently to cellular nucleophiles were assessed. Redox cycling was investigated by using rat liver microsomes where the order of potency for quinone-stimulated redox cycling was 1,4-NQ ... 2-Me-1,4-NQ ... and 2,3-diMe-1,4-NQ as indicated by non-stoichiometric amounts of NADPH oxidation and O consumption. NADPH-cytochrome p450 reductase was implicated as the enzyme primarily responsible for naphthoquinone-stimulated redox cycling. The reactivity of the naphthoquinones with GSH and, by implication, with other cellular nucleophiles was 1,4-NQ > 2-Me-1,4-NQ and much > 2,3-diMe-1,4-NQ. Overall, these studies indicate that 2,3-diMe-1,4-NQ is not cytotoxic (except in the presence of dicoumarol) and this lack of toxicity may be related either to its lesser capacity to redox cycle and/or its inability to react directly with cellular nucleophiles., Mechanisms by which quinones of varying reactivity alter mitochondrial membrane permeability were examined. Rat liver mitochondria were incubated with 0 to 10-3 molar (M) menadione (MQ), 1,4-naphthoquinone (NQ), 1,4-benzoquinone (BQ), 2,3-dimethoxy-1,4-naphthoquinone (DiOMeNQ), or 2,3-dimethyl-1,4-naphthoquinone (DiMeNQ) for 3 minutes after which 0 or 20 uM calcium-chloride was added. Release of calcium-ion (Ca2+) was monitored for 28 minutes. The effects on the state of polarization of the mitochondrial membrane and induction of mitochondrial swelling were determined. MQ, NQ, BQ, DiOMeNQ, and DiMeNQ accumulated all of the added Ca2+, but then released it following a lag period which decreased with increasing concentration. The concentrations inducing 50% Ca2+ release were: NQ, 1.6 uM; BQ, 5.3 uM; MQ, 41.6 uM; DiOMeNQ, 89.9 uM; and DiMeNQ 232.7 uM. The release of Ca2+ was accompanied by depolarization of the membrane potential and induction of mitochondrial swelling. Rat liver mitochondria were pretreated with 0.2 millimolar potassium-cyanide, then treated with 0 to 10-3 M NQ, BQ, MQ, DiOMeNQ, or DiMeNQ. Redox recycling reactivity of the compounds was assessed by measuring the rates of cyanide insensitive oxygen consumption (CIOC). All compounds except BQ caused concentration dependent increases in CIOC. MQ, DiOMeNQ, and DiMeNQ at their EC50s for Ca2+ release induced similar rates of CIOC. BQ and NQ induced very little CIOC at their EC50s. Rat liver mitochondria were pretreated with 0 or 400 nanomolar cyclosporin-A (cycA) and then incubated with NQ, BQ, MQ, DiOMeNQ, or DiMeNQ at their EC50s for Ca2+ release. This was followed by addition of 70 uM calcium-chloride. CycA completely inhibited release of Ca2+ by NQ, MQ, DiOMeNQ, and DiMeNQ. BQ accumulated very little Ca2+ before releasing it; however, the rate of release was slowed by cycA. The authors conclude that quinones that can undergo redox recycling (DiOMeNQ, DiMeNQ, MQ, and NQ) can permeabilize mitochondrial membranes by altering regulation of cycA sensitive pores. Arylating quinones such as BQ alter mitochondrial membrane permeability by depolarizing the membrane., ...1,4-Naphthoquinone (a reactive metabolite of 1-naphthol) with reducing agents such as NADPH and glutathione led to the formation of semiquinone-free radicals, which were detected with electron spin resonance spectroscopy. In the presence of glutathione as a reducing agent, menadione and 1,4-naphthoquinone underwent net one-electron reduction and conjugation with glutathione. At higher concentrations of glutathione, 1,4-naphthoquinone formed the semiquinones of both the monoconjugate and the diconjugate. The naphthoquinone-glutathione conjugates should redox cycle in a manner already known for the menadione conjugate. The semiquinone intermediates could be detected only under a nitrogen atmosphere and are probably the primary oxygen-reactive species responsible for the redox cycling of menadione- and naphthoquinone-glutathione conjugates. | |
Record name | 1,4-NAPHTHOQUINONE | |
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Product Name |
1,4-Naphthoquinone | |
Color/Form |
Yellow triclinic needles from alcohol or petroleum ether, YELLOW POWDER, Yellow crystals | |
CAS RN |
130-15-4 | |
Record name | 1,4-NAPHTHOQUINONE | |
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Record name | 1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBF5ZU7R7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
277 °F (NTP, 1992), 128.5 °C, 126 °C | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.